molecular formula C23H28N2O9 B14778038 Thalidomide-C3-O-PEG2-C2-acid

Thalidomide-C3-O-PEG2-C2-acid

货号: B14778038
分子量: 476.5 g/mol
InChI 键: QWWFIKZZWBYXMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-C3-O-PEG2-C2-acid (CAS: 2488752-64-1) is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate. Its structure integrates a thalidomide moiety, a polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (C2-acid). This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) development, enabling the degradation of disease-relevant proteins by linking target-binding ligands to E3 ligase recruiters . The PEG2 spacer enhances solubility and modulates the distance between functional groups, optimizing protein degradation efficiency .

属性

分子式

C23H28N2O9

分子量

476.5 g/mol

IUPAC 名称

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29)

InChI 键

QWWFIKZZWBYXMS-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .

化学反应分析

Types of Reactions

Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thalidomide moiety.

    Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .

科学研究应用

Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:

作用机制

Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

相似化合物的比较

Structural Variations

Key structural differences among thalidomide-based conjugates lie in PEG chain length , linker chemistry , and terminal functional groups (Table 1).

Table 1: Structural Comparison of Thalidomide Derivatives

Compound Name PEG Length Terminal Group CAS Number Key Features
Thalidomide-C3-O-PEG2-C2-acid PEG2 Carboxylic acid 2488752-64-1 Optimized solubility and linker flexibility
Thalidomide-O-PEG3-amine HCl PEG3 Amine (HCl salt) 2387510-82-7 Longer spacer for extended protein reach
Thalidomide-O-PEG1-amine HCl PEG1 Amine (HCl salt) 2891597-17-2 Shorter spacer, higher rigidity
Thalidomide-Propargyne-PEG2-COOH PEG2 Carboxylic acid 2796990-29-1 Propargyl group for click chemistry
Thalidomide-O-C4-NH2 HCl C4 alkyl Amine (HCl salt) 2376990-29-1 Non-PEG linker, alkyl-based flexibility

Physicochemical Properties

  • Solubility: this compound exhibits superior aqueous solubility compared to non-PEGylated analogs (e.g., Thalidomide-O-C4-NH2 HCl) due to the hydrophilic PEG2 spacer . However, PEG3 derivatives (e.g., Thalidomide-O-PEG3-amine HCl) may offer even greater solubility but at the cost of increased molecular weight .
  • Stability : PEG2 derivatives like this compound demonstrate stability at -20°C for long-term storage, comparable to PEG3 and PEG4 analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。